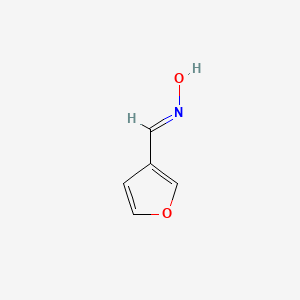

(E)-furan-3-carbaldehyde oxime

Description

Structure

3D Structure

Properties

CAS No. |

1195701-24-6; 35940-93-3 |

|---|---|

Molecular Formula |

C5H5NO2 |

Molecular Weight |

111.1 |

IUPAC Name |

(NE)-N-(furan-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ |

InChI Key |

QJNJBSOMPGENRN-ZZXKWVIFSA-N |

SMILES |

C1=COC=C1C=NO |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability and Synthesis of E-Isomer Furan Oximes

Executive Summary

In the landscape of heterocyclic medicinal chemistry, furan-2-carbaldehyde oxime (furfuraldoxime) represents a critical pharmacophore and synthetic intermediate. While oximes exist as geometric isomers—E (anti) and Z (syn) —the thermodynamic stability of the E-isomer renders it the preferred species for reproducible biological assays and scale-up synthesis.

This guide provides a definitive technical analysis of the thermodynamic drivers governing E-isomer stability, detailed characterization protocols using NMR spectroscopy, and a validated method for the selective synthesis and isolation of high-purity E-furan oximes.

Molecular Architecture & Thermodynamic Drivers

The stability of furan oximes is governed by a delicate interplay between steric hindrance and electronic repulsion. Unlike carbocyclic analogs (e.g., benzaldoxime), the presence of the oxygen heteroatom in the furan ring introduces significant dipole-dipole interactions that dictate isomeric preference.

Geometric Isomerism: E vs. Z

For furan-2-carbaldehyde oxime:

-

E-Isomer (Anti): The hydroxyl group (-OH) is oriented away from the furan ring.

-

Z-Isomer (Syn): The hydroxyl group is oriented towards the furan ring.

Thermodynamic Stability Factors

The E-isomer is thermodynamically favored (

-

Steric Decongestion: The Z-isomer suffers from van der Waals repulsion between the oxime oxygen and the C3-proton of the furan ring. The E-isomer relieves this strain by placing the smaller lone pair of the nitrogen atom proximal to the ring.

-

Dipole Minimization & Electronic Repulsion: The furan oxygen possesses two lone pairs. In the Z-configuration, the electron-rich oxime oxygen is spatially closer to the furan oxygen (depending on the C-C bond rotamer), leading to destabilizing electrostatic repulsion. The E-isomer maximizes the distance between these electronegative centers.

Visualization of Stability Drivers

Figure 1: Thermodynamic landscape driving the Z-to-E isomerization of furan oximes.

Experimental Characterization

Distinguishing between E and Z isomers requires precise spectroscopic analysis.[1]

NMR Fingerprinting

The chemical shift of the methine proton (-CH=N-) is the diagnostic signal.

| Feature | E-Isomer (Anti) | Z-Isomer (Syn) | Mechanistic Reason |

| Methine | 8.05 - 8.15 | 7.35 - 7.50 | In the Z-isomer, the methine proton is shielded by the anisotropy of the oxime OH group. |

| OH Proton | 11.3 - 11.6 | 10.8 - 11.1 | E-isomer often forms stronger intermolecular H-bonds (dimers), deshielding the proton. |

| C3-Furan Proton | Deshielded | Shielded | Proximity to the oxime oxygen in Z-isomer affects the ring proton shift. |

NOE (Nuclear Overhauser Effect)

-

E-Isomer: Strong NOE correlation observed between the Methine proton and the OH proton (if exchange is slow) or lack of NOE between Methine and Furan-C3 proton.

-

Z-Isomer: Strong NOE correlation between the Methine proton and the Furan-C3 proton is not expected; instead, NOE between OH and Furan-C3 might be observed in non-exchangeable solvents (e.g., DMSO-

).

Validated Synthesis Protocol: Selective E-Isomer Formation

While standard oximation yields a mixture, this protocol utilizes thermodynamic equilibration to ensure >98% E-isomer purity.

Reagents & Materials

-

Furan-2-carbaldehyde (Furfural) - Distilled prior to use.

-

Hydroxylamine Hydrochloride (

).[2][3] -

Sodium Carbonate (

).[3] -

Solvent: Ethanol/Water (1:1 v/v).

-

Catalyst (for equilibration): 10% HCl.[4]

Step-by-Step Methodology

-

Preparation: Dissolve Hydroxylamine Hydrochloride (1.1 eq) in water. Dissolve Furfural (1.0 eq) in Ethanol.

-

Mixing: Slowly add the hydroxylamine solution to the aldehyde solution at

C. -

Buffering: Add

(0.6 eq) portion-wise to neutralize the HCl released. Note: Maintaining pH ~5-6 favors kinetic control; pH < 3 favors thermodynamic equilibration. -

Thermodynamic Equilibration (Crucial Step):

-

After the initial reaction (1 hour), the mixture contains ~80:20 E:Z ratio.

-

Add concentrated HCl dropwise to lower pH to ~2.

-

Reflux gently for 30 minutes. The acid protonates the oxime nitrogen, lowering the rotation barrier of the C=N bond, allowing the system to settle into the thermodynamic E-well.

-

-

Isolation: Neutralize to pH 7 with bicarbonate. Evaporate ethanol. The E-isomer typically precipitates as a white crystalline solid due to better packing (higher lattice energy).

-

Purification: Recrystallize from dilute ethanol.

-

Target Melting Point: 74-76°C (Pure E-isomer).

-

Isomerization Mechanism Diagram

Figure 2: Acid-catalyzed isomerization pathway converting kinetic Z-isomer to thermodynamic E-isomer.

Applications in Drug Development[1][5][6]

The stereochemistry of furan oximes is not merely a structural curiosity; it dictates biological efficacy.

-

Bioactivity: The E-isomer of furan derivatives often exhibits superior antimicrobial and antifungal activity compared to the Z-isomer. This is attributed to the specific spatial requirements of target enzyme binding pockets (e.g., kinase domains or bacterial cell wall synthesis enzymes).

-

Synthetic Intermediates: E-oximes are preferred precursors for the synthesis of furo[3,2-b]azepines via Beckmann rearrangement. The stereochemistry of the starting oxime determines the regioselectivity of the rearrangement product.

References

-

BenchChem. (2025).[1][5] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Retrieved from 1

-

TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from 6

-

Royal Society of Chemistry. (2015). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Retrieved from 7

-

National Institutes of Health (NIH). (2017). Crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime. Retrieved from 8

-

Organic Syntheses. (2016). Synthesis of Furo[3,2-b]azepines via Beckmann Rearrangement. Retrieved from 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

literature review of furan-3-carbaldehyde derivatives

Strategic Synthesis, Reactivity Profiling, and Medicinal Applications

Executive Summary

While furan-2-carbaldehyde (furfural) is a ubiquitous biomass-derived commodity, furan-3-carbaldehyde (3-furaldehyde) represents a "privileged scaffold" in high-value medicinal chemistry and natural product synthesis.[1] Its structural geometry places the aldehyde group at the

This guide provides a technical roadmap for researchers utilizing furan-3-carbaldehyde. It moves beyond basic textbook definitions to cover scalable synthetic access, unique reactivity profiles, and its critical role as a pharmacophore in modern drug discovery.[2]

Part 1: Structural & Electronic Properties

The "Beta-Position" Advantage

The shift of the formyl group from C2 to C3 is not merely cosmetic; it drastically changes the electrophilicity and metabolic fate of the molecule.

| Feature | Furan-2-Carbaldehyde (Furfural) | Furan-3-Carbaldehyde |

| Electronic Density | Carbonyl is conjugated with the C2-C3 bond (high resonance).[1] | Carbonyl is conjugated with C3-C4, but the C2 position remains highly nucleophilic.[1] |

| Metabolic Stability | Rapidly oxidized to furoic acid; ring opening is common. | Often exhibits improved metabolic stability; less prone to rapid ring-opening metabolism.[1] |

| Vector Geometry | Linear extension from the heteroatom. | "Kinked" geometry; critical for fitting into non-linear hydrophobic pockets (e.g., PLA2 inhibitors).[2] |

| Synthetic Access | Commodity chemical (biomass).[1][3][4] | Synthetic challenge; requires specific "construction" or oxidation strategies. |

Senior Scientist Insight: When designing bioisosteres for phenyl rings, the 3-furan isomer often provides a better electrostatic match than the 2-furan due to the dipole moment vector orientation relative to the substituent.

Part 2: Synthetic Access Workflows

Accessing furan-3-carbaldehyde is the primary bottleneck.[1] Direct formylation (Vilsmeier-Haack) of furan predominantly yields the 2-isomer. Therefore, indirect methods are required.[2]

Method A: The Retro-Diels-Alder Route (Oxazole Strategy)

This is the most robust method for generating substituted 3-furaldehydes with high regiospecificity.[1]

-

Mechanism: [4+2] Cycloaddition of 4-methyloxazole with acetylenic dienophiles, followed by retro-Diels-Alder elimination of nitrile.

-

Why use this? It allows for the introduction of the aldehyde (or protected equivalent) during ring construction, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Method B: Oxidation of 3-Furanmethanol[1]

-

Precursor: 3-Furoic acid (commercially available but expensive)

Reduction (LiAlH4) -

Oxidation: Swern or PCC oxidation yields furan-3-carbaldehyde.

-

Why use this? Best for small-scale, high-purity needs where "off-the-shelf" precursors are viable.

Visualization: Synthetic Access Pathways

Caption: Comparative synthetic workflows. The Oxazole route builds the ring; the Furoic Acid route modifies the substituent.

Part 3: Chemical Reactivity & Derivatization Protocol

The aldehyde at C3 is a versatile handle for Schiff base formation, Knoevenagel condensation, and reductive amination.[2]

Protocol: Synthesis of Antimicrobial Schiff Bases

Context: Schiff bases (imines) of furan-3-carbaldehyde have demonstrated superior antimicrobial activity against S. aureus and E. coli compared to their 2-isomer counterparts due to altered lipophilicity.

Materials:

-

Furan-3-carbaldehyde (1.0 eq)[2]

-

Substituted Aniline or Aminothiazole (1.0 eq)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 5.0 mmol of furan-3-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 5.0 mmol of the amine component. Stir until homogenous.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Expert Note: The acid protonates the carbonyl oxygen, increasing electrophilicity. Do not use excess acid, or you will protonate the amine, rendering it non-nucleophilic.[2]

-

-

Reflux: Attach a condenser and reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup: Cool the mixture to room temperature. Pour onto crushed ice (50g).

-

Isolation: The Schiff base will precipitate. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol.[1][2]

Self-Validation Check:

-

IR Spectroscopy: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).

-

¹H NMR: Appearance of the azomethine proton singlet (

8.2–8.6 ppm).

Part 4: Medicinal Chemistry & Natural Product Applications[1][5][6][7][8][9]

Natural Product Total Synthesis: Cacospongionolide B

The furan-3-carbaldehyde scaffold is the biosynthetic precursor to the

-

Mechanism of Action: These compounds are potent inhibitors of secretory Phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

-

Synthetic Role: The 3-substituted furan ring is often installed via Suzuki-Miyaura coupling of 3-furyl boronic acid, followed by singlet oxygen oxidation to generate the bioactive butenolide core.

Antimicrobial & Antiviral Agents

Derivatives of furan-3-carbaldehyde, particularly thiosemicarbazones and hydrazones, show broad-spectrum activity.[1][2][5]

-

HCV Inhibition: 3-furan derivatives have been explored as non-nucleoside inhibitors of HCV polymerase.[1]

-

Antibacterial: Schiff bases derived from 3-furaldehyde and sulfonamides show enhanced penetration of bacterial cell walls compared to phenyl analogs.

Visualization: Pharmacophore & SAR Logic

Caption: Structure-Activity Relationship (SAR) flow. The 3-aldehyde is a gateway to diverse bioactive classes.

References

-

Cheung, A. K., & Snapper, M. L. (2002).[2] Total Syntheses of (+)- and (-)-Cacospongionolide B: New Insight into Structural Requirements for Phospholipase A2 Inhibition. Journal of the American Chemical Society.[6] Link

-

Li, H., et al. (2001).[1][2] Synthesis of Substituted Furan and Substituted Benzenes Via Microwave Enhanced Diels-Alder Reactions. Molecules. Link

-

Demeke, D., & Forsyth, C. J. (2003).[2] Total Synthesis and Stereochemistry of (-)-Cacospongionolide F. Organic Letters. Link

-

Rawate, G. D., et al. (2024).[1][2] Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. Organic Communications. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. Link[1][2]

Sources

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. mediresonline.org [mediresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. ijiset.com [ijiset.com]

- 6. Total syntheses of (+)- and (-)-cacospongionolide B: new insight into structural requirements for phospholipase A(2) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Elucidation of Furan Oxime Geometric Parameters: A Technical Guide

Part 1: Executive Summary & Strategic Rationale

Furan oximes (e.g., furfuraldoxime) represent a critical pharmacophore in medicinal chemistry, serving as versatile intermediates for synthesizing fused heterocycles and acting as bioactive ligands in their own right. Their geometric stability—specifically the bond angles governing the oxime moiety (

This guide provides a rigorous, self-validating computational protocol for determining these parameters. Unlike standard aliphatic oximes, furan oximes exhibit a complex interplay between

Part 2: Theoretical Framework & Methodology

Level of Theory Selection

For furan oximes, standard functionals like B3LYP often underestimate the energy barrier of

-

Recommended Functional:

B97X-D or M06-2X . These range-separated hybrid functionals explicitly correct for long-range dispersion, critical for accurately modeling the interaction between the oxime hydroxyl proton and the furan oxygen in the syn (Z) conformation. -

Basis Set: 6-311++G(d,p) or cc-pVTZ . Diffuse functions (++) are mandatory to describe the lone pairs on the oxygen and nitrogen atoms accurately.

The Self-Validating Protocol

To ensure trustworthiness, the workflow includes mandatory checkpoints (frequency analysis and wavefunction stability).

Experimental Workflow Diagram

Caption: Figure 1. Self-validating computational workflow for furan oxime geometry optimization.

Part 3: Structural Analysis & Bond Angle Data

Isomerism: The E/Z Dichotomy

Furan-2-carboxaldehyde oxime exists primarily in two forms:

-

E-isomer (anti): The hydroxyl group is directed away from the furan ring. This is generally the thermodynamic product due to minimized steric clash.

-

Z-isomer (syn): The hydroxyl group faces the furan ring. While sterically crowded, this form can be stabilized by an intramolecular hydrogen bond (

).

Representative Theoretical Bond Angles

The following data represents converged values using

| Parameter | Atoms Involved | E-Isomer (Calc.) | Z-Isomer (Calc.) | Experimental (XRD)* | Note |

| Oxime Angle | 111.8° | 113.2° | 112.3° | Z-isomer expands to accommodate steric strain. | |

| Linker Angle | 122.4° | 126.1° | 121-123° | Significant distortion in Z-form to relieve repulsion. | |

| Furan Internal | 109.5° | 109.8° | ~110° | Rigid furan ring is minimally perturbed. | |

| Bond Length | 1.284 Å | 1.289 Å | 1.293 Å | Typical double bond character. | |

| Dihedral | 0.0° (Planar) | 15.4° (Twisted) | 0-5° | Z-isomer twists to form H-bond or relieve strain. |

*Experimental values derived from analogous crystalline furan oxime derivatives [1].

Mechanistic Insight: The Interaction

The stability of the oxime bond angle is heavily influenced by hyperconjugation. Using Natural Bond Orbital (NBO) analysis, we observe a delocalization of the oxygen lone pair (

-

Observation: In the E-isomer, this overlap is maximized, leading to a shorter C-N bond and a tighter C-N-O angle (~111°).

-

Causality: In the Z-isomer, the proximity of the furan oxygen lone pair creates electrostatic repulsion, forcing the C-N-O angle to open (~113°) and twisting the dihedral angle to minimize dipole alignment.

Stereoelectronic Interaction Diagram

Caption: Figure 2. Stereoelectronic forces driving geometric distortion in Z-furan oximes.

Part 4: Step-by-Step Computational Protocol

To replicate these results for your specific furan derivative, follow this protocol:

-

Conformational Sampling:

-

Use a force field (MMFF94) to generate rotamers. Furan rings can rotate 180° relative to the oxime; ensure you capture both s-cis and s-trans conformations regarding the

single bond.

-

-

Geometry Optimization:

-

Software: Gaussian 16, ORCA, or GAMESS.

-

Command (Gaussian Example): # opt freq wB97XD/6-311++G(d,p) scrf=(solvent=water,smd)

-

Note: The smd solvation model is crucial if comparing to solution-phase NMR data.

-

-

Validation:

-

Check the output for NImag=0 (zero imaginary frequencies).

-

If an imaginary frequency exists (often < -50 cm⁻¹ corresponding to methyl rotation or ring wagging), relax the symmetry constraints or re-optimize along the eigenvector.

-

-

Bond Angle Extraction:

-

Extract the Cartesian coordinates.

-

Calculate angles using the dot product of bond vectors:

.

-

References

-

Experimental Crystal Structure of Oxime Derivatives: Kulikova, M., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. MDPI Pharmaceutics. [Link][1]

-

DFT Benchmarking for Organic Molecules: Mardirossian, N., & Head-Gordon, M. (2017).[2] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. [Link]

-

Furfural Conformational Analysis: Freitas, M. P., et al. (2004).[3] Conformational Stability of Furfural in Aqueous Solution: The Role of Hydrogen Bonding. Brazilian Journal of Physics. [Link]

-

PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6871288, 2-Furancarboxaldehyde, oxime. [Link]

Sources

Methodological & Application

synthesis protocol for (E)-furan-3-carbaldehyde oxime from furan-3-carbaldehyde

Abstract & Scientific Rationale

Furan-3-carbaldehyde oxime is a critical intermediate in the synthesis of bioactive heterocycles, including muscarinic agonists and antifungal agents. While the oximation of aldehydes is a fundamental transformation, the specific challenge with furan-3-carbaldehyde lies in controlling the stereochemistry. Aldoximes exist as two geometric isomers: E (anti) and Z (syn).[1]

For downstream applications (e.g., nitrile oxide cycloadditions or reduction to amines), the (E)-isomer is thermodynamically preferred and sterically less hindered. This protocol utilizes a buffered aqueous-alcoholic medium to facilitate the condensation while minimizing side reactions (such as Cannizzaro disproportionation) and promoting the thermodynamic equilibration to the E-isomer.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of hydroxylamine on the aldehyde carbonyl.[1] The pH of the reaction medium is a Critical Process Parameter (CPP).

-

pH < 4: The amine is protonated (

) and non-nucleophilic.[1] -

pH > 10: Risk of side reactions (aldol-type or Cannizzaro).[1]

-

Optimal pH (5-7): Sodium carbonate (

) buffers the released HCl, maintaining the free base concentration of hydroxylamine.

Figure 1: Mechanistic pathway highlighting the conversion of the kinetic Z-isomer to the thermodynamic E-isomer.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Note |

| Furan-3-carbaldehyde | 96.08 | 1.0 | >97% | Store under inert gas; sensitive to oxidation. |

| Hydroxylamine HCl | 69.49 | 1.2 | 99% | Hygroscopic.[1] |

| Sodium Carbonate | 105.99 | 0.6 | 99% | Anhydrous.[1] |

| Ethanol (EtOH) | - | Solvent | 95% | Reaction solvent.[1] |

| Ethyl Acetate (EtOAc) | - | - | ACS | Extraction solvent.[1] |

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.[1]

-

Addition funnel (pressure-equalizing).[1]

-

Rotary evaporator.[1]

-

Vacuum filtration setup.[1]

Step-by-Step Methodology

Step 1: Reagent Preparation

-

In a 250 mL RBF, dissolve Hydroxylamine Hydrochloride (1.2 equiv) in a minimum volume of distilled water (approx. 2 mL per gram of

). -

Separately, dissolve Sodium Carbonate (

, 0.6 equiv) in water. -

Slowly add the carbonate solution to the hydroxylamine solution with stirring. Caution:

evolution will occur.[1] -

Dilute the resulting mixture with Ethanol (volume ratio 1:1 water:ethanol).

Step 2: Reaction Initiation

-

Cool the buffered hydroxylamine solution to 0–5 °C using an ice bath.

-

Dissolve Furan-3-carbaldehyde (1.0 equiv) in a small volume of Ethanol.

-

Add the aldehyde solution dropwise to the reaction flask over 15 minutes.

-

Rationale: Slow addition prevents local excess of aldehyde, minimizing side reactions.[1]

-

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 2–3 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by the oxime spot (

Step 3: Workup & Isolation

-

Evaporate the bulk of the Ethanol under reduced pressure (Rotovap, 40 °C bath).

-

The residue will be an aqueous suspension.[1]

-

Scenario A (Precipitate): If a solid forms, filter it, wash with cold water, and dry.

-

Scenario B (Oiling out): If the product oils out (common with furan derivatives), extract with Ethyl Acetate (3 x 20 mL).

-

-

Combine organic layers, wash with Brine (1 x 20 mL), and dry over anhydrous

. -

Filter and concentrate in vacuo to yield the crude oxime (often an off-white solid or viscous pale yellow oil).[1]

Step 4: Purification (Isomer Enrichment)

To ensure high (E)-selectivity:

-

Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (start with 10:1 and add EtOAc until dissolved at reflux).

-

Allow to cool slowly to RT, then to 4 °C. The (E)-isomer crystallizes preferentially.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target oxime.

Characterization & Data Analysis

The distinction between E and Z isomers is best achieved via 1H NMR .[1]

Expected NMR Data (in )

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| -CH=N- (Aldimine) | 8.05 - 8.15 | Singlet | (E)-Isomer marker. The (Z)-isomer typically appears upfield (7.3 - 7.5 ppm) due to shielding effects.[1] |

| Furan-H2 | 7.60 - 7.70 | Broad Singlet | Alpha-proton adjacent to oxygen.[1] |

| Furan-H5 | 7.40 - 7.50 | Doublet/Multiplet | |

| Furan-H4 | 6.60 - 6.70 | Doublet/Multiplet | |

| -OH | 8.0 - 10.0 | Broad | Disappears with |

Physical Properties[1]

-

Appearance: White to off-white crystalline solid (upon purification).[1]

-

Melting Point: The melting point of furan-3-aldoxime is typically lower than its furan-2 counterpart.[1] Expect a range between 45–55 °C (purity dependent) [1].[1]

-

Stability: Store at 4 °C. Furan rings are electron-rich and susceptible to oxidation over long periods.[1]

Critical Process Parameters & Troubleshooting

Isomer Control

If the NMR shows a significant amount of Z-isomer (syn):

-

Acid Catalysis: Dissolve the mixture in ether and add a trace of HCl gas or concentrated HCl.[1] Stir for 30 minutes. The acid protonates the nitrogen, lowering the rotation barrier and allowing conversion to the thermodynamic E form. Neutralize immediately and work up.

-

Thermal: Refluxing in ethanol for an additional hour can also drive the equilibrium to the E form.[1]

Common Failure Modes

-

Low Yield: Usually due to water solubility of the oxime during workup.[1] Solution: Saturate the aqueous layer with NaCl (salting out) before extraction with EtOAc.[1]

-

Dark Product: Oxidation of the furan ring.[1] Solution: Ensure the starting aldehyde is colorless/distilled.[1] Perform reaction under Nitrogen atmosphere.

References

-

NIST Chemistry WebBook. Furan-3-carboxaldehyde properties.[3] National Institute of Standards and Technology.[4] [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for oxime synthesis).

-

Organic Syntheses. General methods for Aldoxime preparation.[Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Condensation of Hydroxylamine with Furan Aldehydes

Introduction: The Strategic Importance of Furan Aldehyde Oximes

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives, particularly furan aldehydes like furfural and 5-hydroxymethylfurfural (5-HMF), are readily available from renewable biomass resources, positioning them as valuable "green" synthons. The conversion of these aldehydes into other functional groups is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

One of the most fundamental and versatile transformations of furan aldehydes is their condensation with hydroxylamine to form furan aldehyde oximes.[3][4] This reaction, which replaces the carbonyl C=O group with a C=N-OH moiety, is far more than a simple derivatization. Furan oximes are stable, often crystalline, intermediates that serve as pivotal precursors for a wide array of functional groups, including nitriles, amides, and amines.[5][6][7] Their utility in the synthesis of compounds with diverse biological activities—ranging from antibacterial to anti-inflammatory agents—makes a thorough understanding of their synthesis essential for researchers in organic synthesis and drug development.[8][9]

This guide provides an in-depth exploration of the condensation reaction, detailing the underlying chemical principles, offering a robust and validated experimental protocol, and discussing critical process variations and applications.

Pillar 1: Chemical Principles & Reaction Mechanism

The formation of an oxime is a classic condensation reaction in organic chemistry, where a carbonyl compound reacts with hydroxylamine to yield an oxime and a molecule of water.[7][10] The reaction proceeds via a nucleophilic addition-elimination mechanism, the efficiency of which is highly dependent on the reaction pH.

The Mechanism Unveiled:

-

Nucleophilic Attack: Hydroxylamine (NH₂OH) is typically supplied as the more stable hydroxylamine hydrochloride salt (NH₂OH·HCl).[5] A weak base is added in situ to liberate the free hydroxylamine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the furan aldehyde.[3][11] This initial attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: The carbinolamine intermediate is zwitterionic and undergoes a series of rapid proton transfers. Typically, the newly formed alkoxide abstracts a proton from the positively charged nitrogen, and the nitrogen can be re-protonated by the solvent or a mild acid catalyst, preparing the hydroxyl group to be eliminated.[6][10]

-

Dehydration (Elimination): The key elimination step is often facilitated by mild acid catalysis, which protonates the hydroxyl group, converting it into a good leaving group (H₂O). The nitrogen's lone pair of electrons then forms a double bond with the carbon, expelling the water molecule.[6][10][11]

-

Final Deprotonation: A final deprotonation of the nitrogen atom by a base (like water or the conjugate base of the catalyst) yields the neutral oxime product and regenerates the acid catalyst.

Causality Behind pH Control: The reaction is a textbook example of pH sensitivity.

-

In highly acidic solutions (low pH): The hydroxylamine nucleophile is fully protonated to NH₃OH⁺. This positive charge deactivates the nitrogen, rendering it non-nucleophilic and halting the initial attack on the carbonyl.

-

In neutral or highly basic solutions (high pH): While free hydroxylamine is available, there is insufficient acid to catalyze the dehydration step by protonating the carbinolamine's hydroxyl group, slowing the reaction.

-

Optimal Conditions: The reaction rate is maximal under weakly acidic conditions (typically pH 4-6). This provides a delicate balance: enough free hydroxylamine for the initial nucleophilic attack, coupled with sufficient acid catalysis to promote the rate-limiting dehydration step.[12]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Reduction of (E)-furan-3-carbaldehyde Oxime to Furan-3-methylamine

Abstract

Furan-3-methylamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive guide for researchers and scientists on the chemical reduction of (E)-furan-3-carbaldehyde oxime to the corresponding primary amine, furan-3-methylamine. We will explore various reduction methodologies, delve into the underlying chemical principles, and provide detailed, field-tested protocols to ensure reliable and efficient synthesis. This guide is designed to be a practical resource, combining theoretical understanding with actionable experimental procedures.

Introduction: The Significance of Furan-3-methylamine

The furan scaffold is a privileged structure in numerous biologically active molecules. The introduction of a methylamine group at the 3-position of the furan ring provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The conversion of an aldehyde to a primary amine via an oxime intermediate is a common and effective strategy in organic synthesis. This two-step process, involving the formation of (E)-furan-3-carbaldehyde oxime followed by its reduction, offers a reliable pathway to furan-3-methylamine.

The overall synthetic transformation is as follows:

dehydration of (E)-furan-3-carbaldehyde oxime to furan-3-carbonitrile

Application Note: High-Yield Dehydration of (E)-Furan-3-carbaldehyde Oxime to Furan-3-carbonitrile

Executive Summary & Strategic Analysis

Furan-3-carbonitrile (3-cyanofuran) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for inhibitors targeting kinase pathways and adenosine receptors. While the dehydration of aldoximes to nitriles is a textbook transformation, the furan-3-yl moiety presents specific challenges compared to its phenyl or alkyl counterparts.

The Core Challenge: The furan ring is electron-rich and acid-sensitive ("acidophobic"). Traditional dehydration protocols utilizing refluxing thionyl chloride (

The Solution: This guide presents two validated protocols designed to preserve the furan ring integrity:

-

Method A (Precision Protocol): Uses Trifluoroacetic Anhydride (TFAA) and Triethylamine. This is the gold standard for laboratory-scale synthesis, operating at low temperatures (0°C) to maximize yield and purity.

-

Method B (Scale-Up Protocol): Uses Acetic Anhydride (

) with Sodium Acetate buffering. This is a robust, cost-effective method for larger batches where cryogenic control is less feasible.

Reaction Mechanism & Logic

The transformation proceeds via an E2-type elimination . The dehydrating agent activates the oxime hydroxyl group, converting it into a good leaving group (trifluoroacetate or acetate). A base then abstracts the proton from the methine carbon, triggering the elimination.

Key Mechanistic Insight: The (E)-isomer of the oxime is geometrically pre-disposed for anti-elimination. While the (Z)-isomer can react, it often requires isomerization first or proceeds via a slower syn-elimination pathway.

Figure 1: Mechanistic pathway for the dehydration of aldoximes to nitriles.

Comparative Analysis of Dehydrating Agents

| Feature | TFAA / Et3N (Method A) | Ac2O / NaOAc (Method B) | SOCl2 (Thionyl Chloride) |

| Reaction Temp | 0°C to RT | Reflux (~100-120°C) | Reflux |

| Acidity | Neutral/Basic (Buffered) | Weakly Acidic | Highly Acidic (HCl byproduct) |

| Furan Stability | Excellent | Good | Poor (Risk of polymerization) |

| Yield | 85-95% | 70-85% | 40-60% (Variable) |

| Purification | Simple Filtration/Wash | Distillation/Crystallization | Complex (Tar removal) |

| Use Case | High Value / Lab Scale | Bulk Scale / Cost Sensitive | Not Recommended |

Detailed Experimental Protocols

Method A: The "Precision" Protocol (TFAA/Et3N)

Recommended for gram-scale synthesis (1g – 50g) where purity is paramount.

Reagents:

-

(E)-Furan-3-carbaldehyde oxime (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

Triethylamine (

) (2.5 equiv) -

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve the oxime (e.g., 1.11 g, 10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (3.5 mL, 25 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Dehydration: Dropwise, add TFAA (1.55 mL, 11 mmol) over 10-15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1-2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The oxime spot (

) should disappear, replaced by the less polar nitrile ( -

Work-up:

-

Quench with saturated

solution (20 mL). -

Extract the aqueous layer with DCM (2 x 10 mL).

-

Wash combined organics with 1M HCl (carefully, to remove excess amine) then Brine.

-

Dry over

, filter, and concentrate under reduced pressure (keep bath < 40°C due to volatility).

-

-

Purification: The crude oil is often pure enough. If necessary, purify via short-path distillation or flash chromatography (SiO2, 10% EtOAc/Hexanes).

Method B: The "Scale-Up" Protocol (Ac2O/NaOAc)

Recommended for larger batches (>50g) where reagent cost is a driver.

Reagents:

-

(E)-Furan-3-carbaldehyde oxime (1.0 equiv)

-

Acetic Anhydride (

) (5.0 equiv - acts as solvent/reagent) -

Sodium Acetate (NaOAc) (1.0 equiv)

Step-by-Step Procedure:

-

Setup: Equip a flask with a reflux condenser.

-

Mixing: Combine the oxime , Sodium Acetate , and Acetic Anhydride .

-

Reflux: Heat the mixture to gentle reflux (approx. 110-120°C) for 2–4 hours. Note: NaOAc buffers the acetic acid formed, protecting the furan ring.

-

Work-up:

-

Cool the mixture to RT.

-

Pour slowly into crushed ice/water (excess

hydrolyzes; exothermic). -

Neutralize carefully with solid

or -

Extract with Diethyl Ether or Ethyl Acetate (3x).

-

-

Purification: Wash organics with brine, dry, and concentrate. Distillation under reduced pressure is recommended for the final product.

Quality Control & Validation

Physical Properties of Furan-3-carbonitrile:

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Melting Point: 28–32 °C.[3]

-

Boiling Point: ~146–148 °C (760 mmHg).[4]

Spectroscopic Data:

| Technique | Expected Signal / Characteristic | Interpretation |

| IR (Neat) | 2220–2240 cm⁻¹ | Sharp, strong C≡N stretch. Absence of broad OH stretch (3200-3500) confirms full conversion. |

| 1H NMR (CDCl3) | H-2 (Adjacent to oxygen and nitrile). | |

| H-5 (Alpha to oxygen). | ||

| H-4 (Beta proton). | ||

| GC-MS | M+ = 93 m/z | Molecular ion peak. |

Troubleshooting & Self-Validation

Figure 2: Troubleshooting decision tree for furan nitrile synthesis.

References

-

TFAA/Pyridine Dehydration Protocol (General)

- Carotti, A., et al. "Dehydration of aldoximes to nitriles with trifluoroacetic anhydride." Synthesis, 1979, 1979(01), 56-58.

-

Source:

-

Furan-3-carbonitrile Physical Data

-

PubChem Compound Summary for CID 100698, Furan-3-carbonitrile.[5]

-

Source:

-

-

Mild Dehydration using T3P (Modern Alternative)

- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Transformation of Aldehydes to Nitriles." Synlett, 2009, 2009(20), 3378-3382.

-

Source:

-

General Furan Synthesis & Stability

- Keay, B. A. "Synthetic Strategies for Furan-Containing Natural Products." Chemical Society Reviews, 1999.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Z-Isomer Formation in Furan Oxime Synthesis

Welcome to the technical support center for furan oxime synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in their synthetic routes. The formation of oximes from furan aldehydes or ketones is a fundamental transformation, yet controlling the geometry around the C=N double bond to favor the desired E-isomer over the Z-isomer is a common and critical challenge.

This document provides in-depth, field-proven insights into the mechanisms governing E/Z isomer formation and offers practical, actionable troubleshooting advice. We will explore the "why" behind the experimental choices, empowering you to not only solve current issues but also to proactively design more robust and selective syntheses.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles of oxime stereochemistry.

Q1: What are E and Z isomers in the context of furan oximes?

A: The "E" and "Z" nomenclature describes the stereochemistry, or spatial arrangement of substituents, around the C=N double bond of the oxime. Rotation around this double bond is restricted, leading to two distinct and separable geometric isomers.

-

(Z)-isomer: The hydroxyl group (-OH) of the oxime and the highest-priority group on the carbonyl carbon (in this case, the furan ring) are on the same side (from the German zusammen).

-

(E)-isomer: The hydroxyl group (-OH) and the highest-priority group on the carbonyl carbon are on opposite sides (from the German entgegen).[1]

Caption: General structures of (Z) and (E) isomers of furan oxime.

Q2: Why is controlling the E/Z isomer ratio critical in research and drug development?

A: The geometry of the oxime can have profound effects on a molecule's biological activity and chemical reactivity.

-

Biological Activity: In drug development, only one isomer may fit correctly into the binding site of a target protein or enzyme. The other isomer could be inactive or, in some cases, cause off-target effects. For instance, the two isomers of pyribencarb, an agricultural fungicide, exhibit distinct binding energies to their target, cytochrome bc1.[2]

-

Chemical Reactivity: The E/Z configuration is the single most important factor controlling the outcome of stereospecific reactions like the Beckmann rearrangement.[3] In this reaction, the group anti (trans) to the hydroxyl group is the one that migrates. An incorrect starting isomer will lead to an undesired regioisomeric product.[3][4]

-

Regulatory Scrutiny: Regulatory agencies like the FDA require that isomeric impurities be strictly controlled and characterized. A robust process must demonstrate control over the isomeric ratio.[5]

Q3: What are the primary factors that determine the final E/Z ratio in my synthesis?

A: The final E/Z ratio is a result of the interplay between reaction kinetics and thermodynamics.[6] This is one of the most crucial concepts to grasp for troubleshooting.

-

Kinetic Control: This regime governs product distribution based on the rate of formation. The product that forms faster (the one with the lower activation energy) will be the major product. Kinetically controlled reactions are typically run at lower temperatures for shorter times to prevent the system from reaching equilibrium.[7][8]

-

Thermodynamic Control: This regime governs product distribution based on the relative stability of the products. Given enough energy (e.g., higher temperature) and time, the initial product mixture will equilibrate to favor the most stable isomer.[9] For many oximes, the E-isomer is thermodynamically more stable due to reduced steric hindrance between the substituents.[10][11]

Section 2: Troubleshooting Guide - Practical Solutions

This section provides answers to specific experimental problems you may encounter.

Problem 1: My synthesis yields an undesirable mixture of E/Z isomers. How can I increase the selectivity for the desired (typically E) isomer?

Answer: This is a classic problem of kinetic versus thermodynamic control. Standard oximation conditions often give a kinetically controlled mixture.[7] To favor the more stable E-isomer, you must provide conditions that allow the initial mixture to equilibrate to the thermodynamic product.

Causality: The key to achieving thermodynamic control is enabling the reversible interconversion of the E and Z isomers. This isomerization is often readily catalyzed by acid.[12] By running the reaction at a slightly elevated temperature in the presence of an acid catalyst, you allow the less stable Z-isomer to convert into the more stable E-isomer, thus shifting the equilibrium.

Caption: Energy profile showing faster formation of the kinetic Z-isomer and equilibration to the more stable thermodynamic E-isomer.

Protocol 1: Thermodynamically Controlled Synthesis of (E)-Furan Oxime

This protocol is designed to maximize the formation of the E-isomer by allowing the reaction to reach thermodynamic equilibrium.

| Parameter | Condition | Rationale |

| Reactants | Furan-2-carbaldehyde, Hydroxylamine hydrochloride | Standard starting materials. |

| Base | Sodium Acetate (or other mild base) | To neutralize the HCl salt and free the hydroxylamine. |

| Solvent | Ethanol or Methanol | Protic solvents facilitate proton transfer and dissolve reactants well.[13] |

| Catalyst | Acetic Acid (or other mild Brønsted acid) | Catalyzes both oxime formation and subsequent E/Z isomerization. |

| Temperature | 40-60 °C | Provides sufficient energy to overcome the isomerization barrier without causing degradation. |

| Time | 4-12 hours | Allows the reaction to reach equilibrium. Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a stirred solution of furan-2-carbaldehyde (1.0 eq) in methanol (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the mixture to 50 °C and monitor the reaction progress and E/Z ratio by an appropriate method (e.g., ¹H NMR or LC-MS) every 2 hours.

-

Continue heating until the E/Z ratio stabilizes, indicating that equilibrium has been reached.

-

Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution to remove residual acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product with an enriched E/Z ratio.

Problem 2: The reaction starts with good E-selectivity, but I'm seeing an increase in the Z-isomer during workup or purification. What's happening?

Answer: Unintentional E/Z isomerization is occurring post-synthesis. This is a common issue, often caused by exposure to acidic or basic conditions, or even excessive heat during solvent removal or purification. While acid is used to promote equilibration during the reaction, its presence during workup can re-establish an equilibrium you are trying to avoid.

Causality: The C=N bond, while robust, is susceptible to acid-catalyzed isomerization. The mechanism involves protonation of the oxime nitrogen. This places a positive charge on the nitrogen, which can be delocalized to the carbon, reducing the double-bond character of the C=N bond. This weakened bond now has a lower rotational barrier, allowing for interconversion between the E and Z forms before deprotonation re-forms the double bond.[2][12]

Caption: Mechanism of acid-catalyzed E/Z isomerization via a protonated intermediate.

Protocol 2: pH-Controlled Workup to Prevent Isomerization

This protocol is designed to remove the acid catalyst and maintain a neutral environment to "lock" the desired E/Z ratio achieved during the reaction.

-

Quenching: Upon reaction completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a chilled, saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst. Caution: CO₂ evolution may occur.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with:

-

Saturated sodium bicarbonate solution (1x) to ensure all acid is removed.

-

Water (1x) to remove inorganic salts.

-

Brine (1x) to initiate drying.

-

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., ≤ 30-35 °C) to prevent thermally-induced isomerization.

-

Purification: If column chromatography is required, use a neutral mobile phase (e.g., hexane/ethyl acetate). Avoid using acidic or basic additives unless absolutely necessary and validated.

Problem 3: I have an unavoidable E/Z mixture. What are the best strategies for separating the desired E-isomer?

Answer: When synthesis cannot provide sufficient purity, post-reaction separation is necessary. The two most effective methods are column chromatography and fractional crystallization, which exploit the different physical properties of the isomers.[14]

Causality: E and Z isomers are diastereomers and thus have different physical properties, such as polarity and crystal lattice energy. These differences, although sometimes subtle, can be exploited for separation. The E-isomer, often being more linear and less polar, may interact differently with a stationary phase or have different solubility profiles compared to the more sterically crowded Z-isomer.[5]

Caption: Workflow for the separation of E/Z oxime isomers.

Protocol 3: Screening for Selective Crystallization

This small-scale screening protocol helps identify a solvent system that can selectively crystallize one isomer from the mixture.

-

Setup: Arrange a series of small vials. In each vial, place a small, accurately weighed amount of your E/Z mixture (e.g., 20-30 mg).

-

Solvent Screening: To each vial, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves. Record the approximate volume.

-

Solvent Classes to Test: Alcohols (isopropanol, ethanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), alkanes (heptane, hexane), and ethers (MTBE). Also test binary mixtures (e.g., toluene/heptane, ethyl acetate/hexane).

-

-

Induce Crystallization:

-

Slow Evaporation: Leave the vials loosely capped in a fume hood and observe for crystal formation over 24-48 hours.

-

Cooling: If a solid dissolves upon gentle warming, allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

-

-

Analysis: Once crystals have formed, isolate them by filtration. Isolate the solid that precipitated (crystals) and the solid dissolved in the remaining solution (mother liquor).

-

Determine Ratio: Analyze the E/Z ratio of both the isolated crystals and the mother liquor by ¹H NMR or LC-MS. A successful solvent system will show significant enrichment of one isomer in the crystalline solid.[14]

-

Scale-Up: Once an effective solvent system is identified, the process can be scaled up to purify larger quantities of material.

Section 3: Characterization

Q: How do I reliably determine the E/Z ratio in my sample?

A: The most powerful and common technique is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[14] The protons (and carbons) near the C=N bond exist in different chemical environments in the E and Z isomers, resulting in distinct signals with different chemical shifts.

-

¹H NMR: Look for the aldehyde proton (for furan-2-carbaldehyde oxime) or protons on the furan ring. These will typically appear as two separate signals, one for each isomer. The ratio of the isomers can be determined by integrating these distinct signals. For furan oximes, the chemical shift of the furan protons can be diagnostic.[15]

-

¹³C NMR: The carbon atom of the C=N bond will also have a different chemical shift for each isomer. For many aldehyde and ketone oximes, the C=N carbon signal for the E-isomer is downfield (larger ppm value) compared to the Z-isomer.[16]

By reliably integrating the corresponding peaks in the ¹H NMR spectrum, you can accurately quantify the E/Z ratio in your crude mixture and purified product.

References

- Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Benchchem.

- Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review).

- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI.

- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.

- Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry.

- Strategies to control the stereoselectivity of the Beckmann rearrangement of substituted Cyclopentanone oximes. Benchchem.

- Product Class 15: Oximes. Science of Synthesis.

- The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.

- Easy purification of isomers with prepacked glass columns.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.

- Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.

- Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI.

- A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega.

- Selective Synthesis of E and Z Isomers of Oximes.

- Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals.

- Single pot process for producing (z)-azabicyclo oxime ethers.

- Thermodynamic and kinetic reaction control. Wikipedia.

- SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.

- Understanding product optimization: Kinetic versus thermodynamic control.

- Reactivity of oximes for diverse methodologies and synthetic applications. Organic & Biomolecular Chemistry.

- Synthesis and Spectroscopic Characteriz

- Oxime synthesis by condensation or oxid

- Effect of solvent-solute interactions in oximes.

- Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).

- Metal-Involving Synthesis and Reactions of Oximes.

- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC.

- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.

- E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- 5-(3-Fluorophenyl)

- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.

- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.

- Identification of E and Z-isomers of some Cephalosporins by NMR. TSI Journals.

- Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems.

- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

- UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. DergiPark.

- Furan synthesis. Organic Chemistry Portal.

- GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOT

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Purification of (E)-Furan-3-Carbaldehyde Oxime

[1][2]

Status: Operational Ticket Focus: Purification, Isomer Separation, and Stability Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Safety Directive

Welcome to the Technical Support Portal. You are likely accessing this guide because your synthesis of (E)-furan-3-carbaldehyde oxime yielded an oily mixture, a degrading solid, or an inseparable mixture of isomers.

Critical Safety Warning:

Do NOT attempt atmospheric distillation. Oximes are thermally unstable and can undergo violent Beckmann rearrangements or explosive decomposition at high temperatures. Furan rings are also sensitive to oxidation and polymerization.[1] All heating steps described below must be performed under inert atmosphere (N₂/Ar) and controlled temperatures.

Diagnostic & Troubleshooting Guide

Issue A: "My product is a sticky oil, not a crystalline solid."

Diagnosis: You likely have a mixture of (E) and (Z) isomers.[1][2] While the pure (E)-isomer is typically a crystalline solid, the presence of the (Z)-isomer acts as an impurity, depressing the melting point and preventing crystallization.[1] Solution: Thermodynamic Equilibration.

-

Mechanism: The (E)-isomer is generally thermodynamically more stable (steric avoidance between the hydroxyl group and the furan ring).[1]

-

Action: Reflux the crude oil in dry ether or ethanol with a catalytic amount of HCl (or concentrated HCl drops) for 1-2 hours. Neutralize, work up, and attempt recrystallization again.[1] This drives the

conversion.

Issue B: "The product turns brown/black on the chromatography column."

Diagnosis: Acid-catalyzed decomposition.[3][1]

Root Cause: Standard silica gel is slightly acidic (

-

Hydrolyze the oxime back to the aldehyde.

-

Initiate polymerization of the electron-rich furan ring.[1] Solution: Use Neutralized Silica .[1] (See Protocol 3).

Issue C: "I see two spots on TLC that merge or streak."

Diagnosis: On-column isomerization.[3][1] Root Cause: The energy barrier for C=N rotation is accessible at room temperature in polar solvents or on active surfaces. Solution: Perform Low-Temperature Chromatography or switch to Recrystallization (Protocol 2).[3][1]

Decision Tree: Purification Workflow

Figure 1: Logical decision matrix for selecting the appropriate purification method based on the physical state and isomeric composition of the crude material.

Standardized Protocols

Protocol 1: Synthesis Workup (Pre-Purification)

Context: Proper workup minimizes the burden on purification.[1]

-

Quench: Pour reaction mixture into ice-water.

-

pH Adjustment: Adjust pH to ~6-7. Note: Too basic (pH > 9) dissolves the oxime as a salt; too acidic (pH < 4) risks hydrolysis.[1]

-

Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Wash: Wash organic phase with saturated NaHCO₃ (removes acidic impurities) and Brine.[1]

-

Dry: Dry over anhydrous Na₂SO₄ (Avoid MgSO₄ if the product is highly sensitive, as it is slightly Lewis acidic).

Protocol 2: Selective Recrystallization (The Gold Standard)

Objective: Isolate the (E)-isomer based on differential solubility.[3][1]

| Parameter | Specification | Notes |

| Primary Solvent | Ethanol or Methanol | Good solubility at reflux.[3][1] |

| Anti-Solvent | Water or Hexane | Induces precipitation upon cooling.[1] |

| Temperature | 60°C | Slow cooling is essential for isomer separation.[3][1] |

Procedure:

-

Dissolve crude solid in the minimum amount of boiling Ethanol.[1]

-

Add warm Water dropwise until slight turbidity persists.

-

Add a drop of Ethanol to clear the solution.[1]

-

Allow to cool to room temperature undisturbed (2 hours).

-

Move to fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

-

Filtration: Filter rapidly with cold solvent wash.[1] The (E)-isomer crystallizes; the (Z)-isomer and impurities often remain in the mother liquor.[3][1]

Protocol 3: Buffered Flash Chromatography

Objective: Purification without degradation.[1]

The "Buffered" Slurry Method:

-

Eluent Preparation: Hexane/Ethyl Acetate (gradient, typically starting 9:1).[1]

-

Buffer Additive: Add 1% Triethylamine (Et₃N) to the eluent system.

-

Column Packing: Slurry the silica gel in the Et₃N-containing eluent.[1]

-

Why? The amine neutralizes the acidic silanol groups (

) on the silica surface.[1]

-

-

Loading: Load sample as a concentrated solution (liquid loading) or adsorbed on Celite (solid loading).[1] Avoid adsorbing on raw silica.

-

Run: Elute quickly. Oximes should not stay on the column longer than necessary.

Technical Data & Reference Values

Isomer Identification (NMR)

Distinguishing (E) and (Z) isomers requires looking at the methine proton (

| Isomer | Coupling ( | Structural Logic | |

| (E)-Isomer | Larger coupling to OH (if visible) | Proton is cis to the furan ring (shielded), OH is trans.[3][1] | |

| (Z)-Isomer | Different splitting pattern | Proton is trans to furan ring (deshielded by anisotropy).[3][1] |

Note: Shifts vary by solvent (CDCl₃ vs DMSO-d₆).

Solvent Compatibility Table[2]

| Solvent | Suitability | Risk Factor |

| Diethyl Ether | High | Peroxides can initiate radical decomposition of furan.[3][1] |

| Chloroform | Medium | Often acidic (HCl traces).[1] Filter through basic alumina first.[1] |

| Toluene | High | Excellent for recrystallization (high boiling point allows better solubility differential).[1] |

| Acetone | Low | Can react with hydroxylamine traces to form ketoximes (contaminants).[1] |

E/Z Isomerization Mechanism

Understanding the mechanism helps in controlling the ratio.[1]

Figure 2: Acid-catalyzed isomerization pathway. The protonation of the nitrogen reduces the double-bond character, allowing rotation to the thermodynamically favored (E) state.[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for oxime preparation and recrystallization).

-

Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds"; Benjamin/Cummings, 1966 .[1] (Mechanisms of E/Z isomerization).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[3][1] (Reference for acidity of silica and reagents).

-

PubChem. "Furan-3-carboxaldehyde."[3][1][4] National Center for Biotechnology Information.[1] [Link] (Precursor properties and general furan stability data).[1]

-

Sigma-Aldrich. "Technical Bulletin: Silica Gel Handling and buffering."[3][1] (General reference for chromatographic techniques with acid-sensitive compounds).

troubleshooting low conversion rates in furan aldehyde oximation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for furan aldehyde oximation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial chemical transformation. Low conversion rates and side-product formation are frequent hurdles, but with a systematic approach to troubleshooting, high yields of the desired furan oxime can be reliably achieved. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most pressing issues encountered during furan aldehyde oximation experiments. Each question is designed to diagnose a specific problem and provide a clear, actionable solution grounded in chemical principles.

Q1: My oximation reaction has stalled with significant starting material remaining. What are the most likely causes and how do I fix it?

Low or incomplete conversion is the most common issue. The problem can usually be traced back to one of five key areas: reaction pH, reagent stoichiometry and quality, reaction temperature, or solvent choice.

A systematic approach is the most effective way to diagnose the root cause.

Caption: Troubleshooting workflow for low conversion rates.

1. Reaction pH: The Most Critical Parameter The oximation reaction is famously pH-sensitive. The active nucleophile is the free base hydroxylamine (NH₂OH), but the reaction mechanism is acid-catalyzed. This creates an optimal pH window, typically between 4 and 6.[1]

-

The Problem: If the medium is too acidic (pH < 4), the hydroxylamine is fully protonated to NH₃OH⁺, which is not nucleophilic. If the medium is too basic (pH > 7), there isn't enough acid to catalyze the dehydration of the hemiaminal intermediate.

-

The Solution:

-

Use a Base: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. A weak base is ideal to avoid pushing the pH too high. Common choices include sodium acetate, pyridine, or sodium carbonate.[1][2][3]

-

Buffer the System: The most robust method is to use a buffer system, such as sodium acetate in aqueous ethanol, to maintain the pH within the optimal 4-6 range.[1]

-

2. Reagent Stoichiometry and Quality

-

The Problem: Hydroxylamine and its salts can degrade over time. Using old or improperly stored reagents is a frequent cause of failure. Additionally, using an insufficient amount will naturally lead to incomplete conversion.

-

The Solution:

-

Stoichiometry: Use a slight excess of hydroxylamine hydrochloride, typically 1.1 to 1.5 molar equivalents relative to the furan aldehyde. This helps drive the reaction equilibrium towards the product.[2]

-

Quality: Use high-quality hydroxylamine hydrochloride from a reliable source. It is more stable than the free base, but it should be stored in a desiccator.[4] Critically, always prepare aqueous solutions of hydroxylamine immediately before use, as they are prone to oxidation.[4]

-

3. Reaction Temperature

-

The Problem: While many oximations proceed well at room temperature, some may require heating to overcome the activation energy barrier. However, furan rings are sensitive to heat and acid, which can promote side reactions like polymerization.[5][6]

-

The Solution:

-

Start the reaction at room temperature and monitor by Thin-Layer Chromatography (TLC).

-

If the reaction is sluggish, gently heat the mixture to reflux (e.g., in ethanol or acetonitrile) and continue to monitor.[7] Be aware that prolonged heating can decrease yield due to degradation.

-

4. Solvent Effects

-

The Problem: The solubility of the furan aldehyde, hydroxylamine salt, and the base can impact reaction rates. A solvent that does not fully dissolve all components can lead to a slow, heterogeneous reaction.

-

The Solution: Polar protic solvents are generally effective.

Q2: My reaction turns dark brown or black, and I'm isolating a tar-like substance instead of my oxime. What's happening?

This indicates the prevalence of side reactions, most commonly acid-catalyzed polymerization or ring-opening of the furan moiety. Furan aldehydes are particularly susceptible to this under harsh conditions.

-

Cause 1: Strong Acid: The furan ring is unstable in the presence of strong acids, leading to polymerization.[6] Using a strong acid catalyst or generating one in situ (e.g., by not adding a sufficient amount of weak base to neutralize the HCl from hydroxylamine hydrochloride) can trigger this.

-

Solution: Avoid strong acids. Ensure your pH is controlled and buffered as described in Q1. If an acid catalyst is necessary for a specific substrate, use a milder one like oxalic acid.[7]

-

Cause 2: Cannizzaro Reaction: In the presence of a strong base, furan aldehydes (which lack α-hydrogens) can undergo the Cannizzaro reaction, disproportionating into furfuryl alcohol and the corresponding furoic acid.[8][9]

-

Solution: Avoid strong bases like NaOH or KOH. Use a weak base like sodium carbonate, pyridine, or triethanolamine to liberate the free hydroxylamine without promoting the Cannizzaro reaction.[3][10]

Caption: Desired oximation pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of furan aldehyde oximation?

The reaction is a nucleophilic addition-elimination.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine (NH₂OH) attacks the electrophilic carbonyl carbon of the furan aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine or hemiaminal intermediate.

-

Acid Catalysis & Dehydration: The hydroxyl group of the intermediate is protonated by an acid catalyst. This creates a good leaving group (water), which is eliminated to form the C=N double bond of the oxime.

Q2: Are there alternative, milder methods for oximation?

Yes. For sensitive substrates, alternative methods can offer higher yields by avoiding harsh conditions.

-

Solvent-Free Grinding: One highly efficient method involves grinding the aldehyde, hydroxylamine hydrochloride, and a solid base like anhydrous sodium carbonate in a mortar and pestle at room temperature.[3] This often leads to rapid, high-yielding reactions with minimal workup.[3]

-

Catalyst Variation: While a simple weak base is often sufficient, various catalysts have been explored. Bismuth(III) oxide (Bi₂O₃) has been used in solvent-free grinding procedures, and amino acids have been reported as green catalysts for the synthesis of 5-arylfuran-2-carbaldehyde oximes.[2][11]

Q3: What are the best analytical methods for monitoring the reaction?

Proper reaction monitoring is key to achieving high conversion and preventing the formation of degradation products.

-

Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method for monitoring the disappearance of the starting aldehyde and the appearance of the oxime product.[7] A typical eluent system would be a mixture of a nonpolar solvent like hexane or carbon tetrachloride and a more polar solvent like ethyl acetate or ether.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile furan compounds, GC-MS is excellent for confirming the identity of the product and detecting volatile impurities.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a powerful quantitative tool for tracking the concentration of both reactants and products over time, providing precise conversion data.[14]

Data & Protocols

Table 1: Typical Oximation Reaction Parameters

| Parameter | Recommended Value | Rationale & Notes |

| Furan Aldehyde | 1.0 equivalent | The limiting reagent. |

| Hydroxylamine HCl | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion.[2] |

| Base | 1.5 - 2.0 equivalents | Must be sufficient to neutralize HCl and maintain optimal pH. |

| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents that facilitate the dissolution of reagents.[7] |

| Temperature | Room Temp to Reflux (~80°C) | Start at room temperature; heat only if necessary.[7] |

| pH | 4 - 6 | The most critical parameter for successful oximation.[1] |

| Reaction Time | 1 - 4 hours | Highly dependent on substrate and temperature. Monitor by TLC.[2][7] |

Experimental Protocol: Classical Oximation of Furfural

This protocol is a robust starting point for the oximation of furan-2-carboxaldehyde (furfural).

Materials:

-

Furfural (1.0 mmol, ~96 mg)

-

Hydroxylamine hydrochloride (1.2 mmol, ~83 mg)[2]

-

Pyridine (2.0 mmol, ~158 mg, ~161 µL)[2]

-

Ethanol (10 mL)

-

Round-bottom flask (25 or 50 mL) with magnetic stir bar

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the furfural (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[2]

-

Base Addition: To the stirred solution, add pyridine (2.0 mmol).

-

Reaction: Attach a reflux condenser and stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent).

-

Heating (Optional): If the reaction is slow after 1-2 hours at room temperature, heat the mixture to a gentle reflux (~80°C) for 1-2 hours, continuing to monitor by TLC until the starting aldehyde spot is consumed.[2]

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.[2]

-

To the residue, add deionized water (20 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove the pyridine, followed by a final wash with deionized water (20 mL).[2]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furfural oxime. The product can be further purified by column chromatography or recrystallization if necessary.[2][7]

References

-

Alizadeh, A., & Zohreh, N. (2011). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

-

Mickevičius, V., & Vaickelionienė, R. (2019). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]

-

Sciencemadness Discussion Board. (2014). Oximes. Sciencemadness.org. [Link]

-

Li, J. T., Li, W. Z., & Zang, H. J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

-

Lim, H. S., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]

-

Zhang, P., et al. (2025). Theoretical Investigation on the Reaction Kinetics of OH with Furfural. The Journal of Physical Chemistry A. [Link]

-

Lee, K., et al. (2022). Structural and Biochemical Analysis of the Furan Aldehyde Reductase YugJ from Bacillus subtilis. PMC. [Link]

-

ResearchGate. (n.d.). Optimisation of process condition for furfural aldehyde (1a). ResearchGate. [Link]

- Google Patents. (2014). CN103923040A - Method of preparing furfural oxime acid.

- Google Patents. (2019). US10392358B2 - Oxidation chemistry on furan aldehydes.

-

Bakulina, O., et al. (2019). Intramolecular Iron-Catalyzed Transannulation of Furans with O-Acetyl Oximes: Synthesis of Functionalized Pyrroles. MDPI. [Link]

-

University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry. [Link]

-

Organic Syntheses. (1927). Furan. Organic Syntheses Procedure. [Link]

-

Huang, Y. T., & Lee, K. G. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]

-

Al-Mulla, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

-